Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate
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Overview
Description
Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate is a complex organic compound that features a 1,2,4-oxadiazole ring, a piperidine ring, and an ester functional group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium.
Synthesis of the piperidine derivative: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling of the oxadiazole and piperidine rings: This step involves the formation of a carbon-nitrogen bond between the oxadiazole and piperidine rings, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic ring and the piperidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in the treatment of diseases like cancer and neurological disorders.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate is not fully understood, but it likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar pharmacological properties.
Piperidine Derivatives: Compounds with a piperidine ring are often used in medicinal chemistry due to their biological activity.
Ester Derivatives: Esters are common in organic synthesis and drug design due to their stability and reactivity.
Uniqueness
Ethyl 2-({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}formamido)acetate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H24N4O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 2-[[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C19H24N4O4/c1-2-26-17(24)12-20-19(25)15-8-10-23(11-9-15)13-16-21-18(22-27-16)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,20,25) |
InChI Key |
ADUXEMGBZYSADJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCN(CC1)CC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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